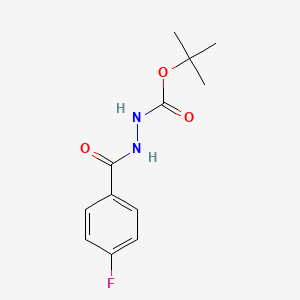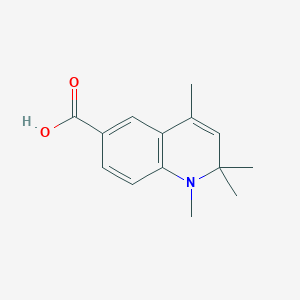
2-(4-Bromo-3-methylphenyl)ethan-1-ol
Vue d'ensemble
Description
2-(4-Bromo-3-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H11BrO It is a brominated phenyl ethanol derivative, characterized by the presence of a bromine atom and a methyl group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methylphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the bromination of 3-methylacetophenone followed by reduction. The reaction typically proceeds as follows:
Bromination: 3-Methylacetophenone is treated with bromine in the presence of a suitable catalyst, such as iron(III) bromide, to yield 2-bromo-1-(4-bromo-3-methylphenyl)ethanone.
Reduction: The resulting bromo ketone is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromo-3-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to remove the bromine atom, yielding a simpler phenyl ethanol derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(4-Bromo-3-methylphenyl)ethanone or 2-(4-Bromo-3-methylphenyl)acetaldehyde.
Reduction: 2-(4-Methylphenyl)ethan-1-ol.
Substitution: 2-(4-Azido-3-methylphenyl)ethan-1-ol or 2-(4-Cyano-3-methylphenyl)ethan-1-ol.
Applications De Recherche Scientifique
2-(4-Bromo-3-methylphenyl)ethan-1-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: The compound is studied for its interactions with biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-3-methylphenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
2-(4-Bromo-3-methylphenyl)ethan-1-ol can be compared with other similar compounds, such as:
2-(4-Bromo-phenyl)ethan-1-ol: Lacks the methyl group, which may affect its reactivity and biological activity.
2-(4-Methylphenyl)ethan-1-ol: Lacks the bromine atom, resulting in different chemical properties and applications.
2-(4-Chloro-3-methylphenyl)ethan-1-ol: Contains a chlorine atom instead of bromine, which can lead to variations in reactivity and biological effects.
The presence of both the bromine atom and the methyl group in this compound makes it unique, offering distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
2-(4-bromo-3-methylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRREYGPAJFLFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-Oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B1400912.png)
![ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B1400913.png)
![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1400914.png)




![2-(Azidomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1400923.png)
